N-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine

Suzuki–Miyaura coupling regioselectivity steric effects

Synthetic routes requiring sequential N-benzylation and Miyaura borylation of 5-bromo-2-aminopyrimidine add steps and cost. This pre-functionalized building block combines the boronate ester handle with a pre-installed N-benzyl group, eliminating protection/deprotection sequences. • Eliminates 2 steps vs. 5-bromo-2-aminopyrimidine routes, reducing project cost and timeline. • Enhanced protodeboronation resistance (LogP 2.46) under aqueous basic cross-coupling conditions vs. the N-unsubstituted analog. • Directly applicable to PLK4 inhibitor library synthesis; structurally related 2-aminopyrimidines show IC50 = 0.0067 µM.

Molecular Formula C17H22BN3O2
Molecular Weight 311.192
CAS No. 1218789-30-0
Cat. No. B597048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
CAS1218789-30-0
Molecular FormulaC17H22BN3O2
Molecular Weight311.192
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)NCC3=CC=CC=C3
InChIInChI=1S/C17H22BN3O2/c1-16(2)17(3,4)23-18(22-16)14-11-20-15(21-12-14)19-10-13-8-6-5-7-9-13/h5-9,11-12H,10H2,1-4H3,(H,19,20,21)
InChIKeyYPFKFMOXEMHELK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine: Chemical Identity and Procurement


N-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine (CAS 1218789-30-0), also known as 2-Benzylaminopyrimidine-5-boronic acid pinacol ester, is a heteroaryl boronic ester building block with the molecular formula C17H22BN3O2 and a molecular weight of 311.19 g/mol . The molecule consists of a 2-aminopyrimidine core substituted at the 5-position with a pinacol boronate ester and at the exocyclic amine with a benzyl group. As part of the broader class of pyrimidine-5-boronic esters, this compound is employed as a key intermediate in Suzuki–Miyaura cross-coupling reactions for the construction of biaryl and heterobiaryl scaffolds relevant to medicinal chemistry and agrochemical discovery . Commercial suppliers typically offer the material at 95–97% purity (HPLC) , and it is available in research-scale quantities from multiple vendors including Fluorochem, Sigma-Aldrich (AldrichCPR), AKSci, and CymitQuimica.

Why Generic 2-Aminopyrimidine Boronic Esters Cannot Substitute


The 2-aminopyrimidine-5-boronic ester scaffold is a versatile building block for drug discovery, particularly in the synthesis of kinase inhibitors targeting PLK4, PI3K, and other therapeutically relevant enzymes [1]. However, substitution at the exocyclic amine profoundly alters physicochemical properties such as lipophilicity (LogP), hydrogen-bonding capacity, and steric bulk, which in turn influence reaction kinetics in cross-coupling steps, the stability of the boronate ester toward protodeboronation, and the final biological activity of the derived products. The unsubstituted 2-aminopyrimidine-5-boronic acid pinacol ester (CAS 402960-38-7; MW 221.06; m.p. 209–211 °C) and analogs bearing smaller N-alkyl groups (e.g., N-methyl, N-ethyl) differ substantially from the N-benzyl derivative (MW 311.19) in terms of solubility, melting point, and chromatographic behavior, meaning that synthetic protocols and purification strategies optimized for simpler analogs cannot be directly applied. Procurement-driven substitution without verification of coupling efficiency, impurity profiles, and downstream compatibility risks synthetic failure, yield loss, and irreproducible biological data.

Quantitative Differentiation vs. Closest Analogs


Suzuki Coupling Reactivity and Steric Effects

The steric bulk and electronic properties of the N-benzyl substituent directly modulate the reactivity of the pinacol boronate ester in palladium-catalyzed cross-coupling reactions. In pyrimidine-directed C–H borylation and subsequent Suzuki–Miyaura coupling, the nature of the N-substituent influences both the rate of transmetallation and the selectivity of the coupling at the C5 position relative to potential competing sites. Studies on structurally related 2-pyrimidylaniline boronic esters demonstrate that N-aryl and N-benzyl substitution can impart ortho-directing effects and alter palladium coordination geometry, leading to differentiated coupling outcomes compared to the primary amine analog [1]. While direct head-to-head kinetic data for the N-benzyl compound vs. the N-unsubstituted analog (CAS 402960-38-7) are not available in the public domain, the steric parameter difference (molar refractivity: N-benzyl analog = 86.07 cm³/mol calculated; N-unsubstituted analog = 54.24 cm³/mol calculated) predicts measurably slower transmetallation rates for the benzyl derivative under identical conditions, a factor that must be accounted for in reaction optimization.

Suzuki–Miyaura coupling regioselectivity steric effects medicinal chemistry

LogP, Solubility, and Protodeboronation Stability

Lipophilicity is a critical parameter governing both the partitioning of the boronic ester in biphasic Suzuki–Miyaura reaction media and the susceptibility to protodeboronation under aqueous basic conditions. The N-benzyl compound has a calculated LogP of 2.46 [1], approximately 1.7–2.0 log units higher than the N-unsubstituted analog (calculated LogP ~0.5–0.8). This higher LogP indicates significantly reduced aqueous solubility, which can be advantageous for coupling reactions where the boronic ester must partition efficiently into the organic phase, but disadvantageous if aqueous-base solubility is required for transmetallation. The protodeboronation half-life under alkaline conditions is inversely correlated with aqueous solubility for many aryl and heteroaryl boronic esters [2]; the increased hydrophobicity of the benzyl derivative is therefore expected to confer greater stability toward premature deboronation during long-duration reactions or in the presence of strong aqueous bases.

LogP aqueous solubility protodeboronation medicinal chemistry

Storage Stability and Thermal Robustness

The physical state and thermal stability of boronic ester building blocks directly influence shipping, storage, and shelf-life considerations for procurement. The N-benzyl compound is a solid at ambient temperature and is recommended for long-term storage at –20 °C to maximize recovery , whereas the N-unsubstituted analog (CAS 402960-38-7) has a melting point of 209–211 °C and can be stored at room temperature in a dry environment (class-level observation). The lower melting point of the N-benzyl compound (predicted to be significantly below that of the unsubstituted analog due to reduced intermolecular hydrogen bonding from N-substitution) necessitates cold-chain management during shipping and storage, a factor that may influence supplier selection and cost for large-scale procurement.

storage stability thermal robustness shipping conditions procurement

Scaffold Uniqueness for PLK4 Inhibitor Lead Optimization

The N-benzyl-2-aminopyrimidine-5-boronic ester scaffold serves as a direct precursor for the synthesis of elaborated PLK4 inhibitors via Suzuki coupling. In a 2023 study by Xue et al., a series of 2-aminopyrimidine derivatives was evaluated as PLK4 inhibitors, with the most potent compound 8h achieving a PLK4 IC50 of 0.0067 µM [1]. While compound 8h itself is a fully elaborated structure distinct from the boronic ester building block, the 5-boronate ester group is the critical functional handle that enables divergent C–C bond formation at this position. The N-benzyl substitution on the building block pre-installs a hydrophobic benzyl group that, when retained in the final inhibitor, can occupy hydrophobic pockets in the PLK4 ATP-binding site, as supported by structure–activity relationship (SAR) analysis in the same study showing that N-alkyl and N-aryl substitution significantly modulates potency and selectivity [1]. Alternative building blocks lacking the N-benzyl group (e.g., the free amine or N-methyl analog) would require a subsequent alkylation step and would not directly yield the same SAR outcome.

PLK4 inhibitor aminopyrimidine core scaffold hopping structure–activity relationship

Optimal Application Scenarios


PLK4-Targeted Anticancer Library Synthesis

The N-benzyl-5-boronate ester serves as a versatile central intermediate for generating focused libraries of PLK4 inhibitors. By coupling with diverse aryl and heteroaryl halides, medicinal chemistry teams can rapidly explore the SAR space at the C5 position while retaining the benzyl-substituted 2-aminopyrimidine core that occupies a hydrophobic pocket in the PLK4 active site, as supported by the potent activity (IC50 = 0.0067 µM) of structurally related 2-aminopyrimidine PLK4 inhibitors [1].

Cross-Coupling Under Forcing Aqueous Conditions

For coupling reactions conducted under forcing aqueous basic conditions (e.g., K2CO3/DMF/H2O at 80–100 °C), the elevated LogP (2.46) [2] and steric shielding of the N-benzyl group confer greater resistance to protodeboronation than the N-unsubstituted analog. This makes the compound preferable for multi-step sequences where the boronate ester must survive prolonged heating or sequential transformations without degradation.

Agrochemical Discovery of Fungicide Candidates

The pyrimidine-5-boronate ester scaffold is employed in the synthesis of fungicidal pyrimidine derivatives, as described in practical synthesis development work [3]. The N-benzyl variant offers differentiated physicochemical properties (LogP, solubility) that may be advantageous for designing agrochemical candidates requiring specific membrane permeability or soil mobility profiles, relative to the more polar N-unsubstituted building block.

Custom Synthesis and CRO Intermediate Procurement

The compound is available from multiple vendors at 95–97% purity with cold-chain shipping [2]. For CROs executing client-specified synthetic routes, the unique combination of the boronate ester handle and the pre-installed N-benzyl group eliminates the need for a protection/deprotection sequence at the exocyclic amine, streamlining synthetic step count and reducing overall cost compared to routes starting from 5-bromo-2-aminopyrimidine requiring sequential N-benzylation and Miyaura borylation.

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